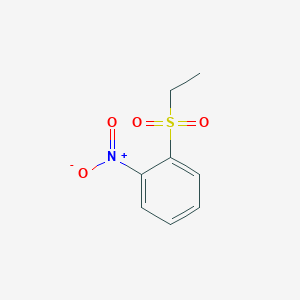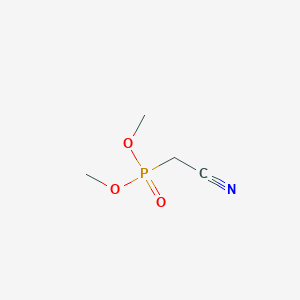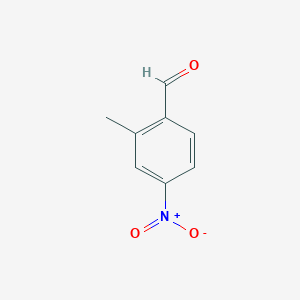
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
概要
説明
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of a chloromethyl group and two methoxy groups attached to the isoquinoline core. It is often used in various chemical reactions and has applications in scientific research.
準備方法
The synthesis of 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The starting material is usually 6,7-dimethoxy-1-tetralone, which undergoes a Pictet-Spengler reaction with formaldehyde and hydrochloric acid to form the isoquinoline core.
- The chloromethyl group is introduced via a chloromethylation reaction, where the isoquinoline derivative is treated with chloromethyl methyl ether and a Lewis acid catalyst such as zinc chloride.
-
Industrial Production Methods
- Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:
-
Types of Reactions
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the isoquinoline core can lead to the formation of tetrahydroisoquinoline derivatives.
-
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Major Products
- Substitution reactions yield various substituted isoquinoline derivatives.
- Oxidation reactions produce quinoline derivatives.
- Reduction reactions result in tetrahydroisoquinoline derivatives.
科学的研究の応用
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride has several applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the synthesis of bioactive compounds and pharmaceuticals.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
- Studied for its interactions with various biological targets.
-
Industry
- Utilized in the production of fine chemicals and specialty chemicals.
- Applied in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride involves its interaction with molecular targets and pathways:
-
Molecular Targets
- The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
- It may act as an inhibitor or activator of specific biochemical pathways.
-
Pathways Involved
- The exact pathways depend on the specific biological context and the nature of the interactions.
- Studies have shown that it can affect signaling pathways related to cell growth, apoptosis, and neurotransmission.
類似化合物との比較
1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride can be compared with other similar compounds:
-
Similar Compounds
6,7-Dimethoxy-1-tetralone: A precursor in the synthesis of the target compound.
1-(Bromomethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: A brominated analog with similar reactivity.
6,7-Dimethoxy-3,4-dihydroisoquinoline: A related compound lacking the chloromethyl group.
-
Uniqueness
- The presence of the chloromethyl group in this compound imparts unique reactivity, making it a valuable intermediate in organic synthesis.
- Its specific substitution pattern and functional groups contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
1-(chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2;/h5-6H,3-4,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLYUFVXBYMPNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CCl)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80508812 | |
| Record name | 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52210-49-8 | |
| Record name | NSC64283 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Chloromethyl)-6,7-dimethoxy-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80508812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


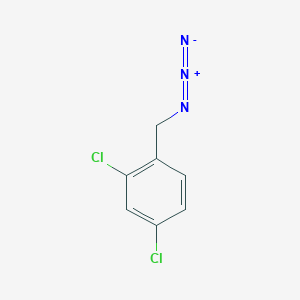


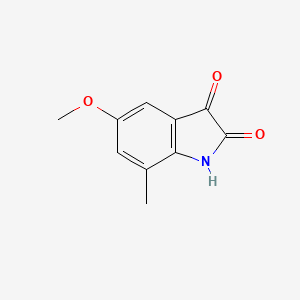
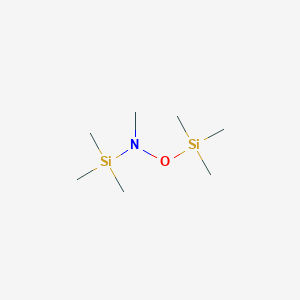

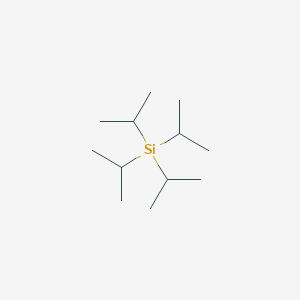


![4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1367167.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide](/img/structure/B1367168.png)
